Product packaging for (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine(Cat. No.:)

(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine

Cat. No.: B11874747
M. Wt: 229.28 g/mol
InChI Key: VBNOURJTBBFPAN-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine is a synthetic purine derivative designed for research and development applications. This compound features a purine core, a fundamental structure in biology, linked to a piperidine ring via a vinyl spacer. This specific (E)-configuration of the vinyl group is a critical structural feature that can influence the molecule's overall shape and biological interactions. Purine-based compounds are of significant interest in medicinal chemistry due to their ability to interact with a wide range of cellular targets. This molecule serves as a versatile chemical scaffold for the design of novel bioactive compounds. Researchers can utilize it in various synthetic strategies, including 1,3-dipolar cycloaddition reactions, to create more complex molecular architectures like isoxazolines and isoxazoles, which are known to possess interesting biological profiles . Similar purine derivatives have been investigated for their potential as multipotent agents, showing activities such as antioxidant effects, and inhibition of enzymes like lipoxygenase (LO), acetylcholinesterase (AChE), and monoamine oxidase-B (MAO-B), which are relevant in the study of neurodegenerative conditions . Furthermore, structurally related ferrocene-tagged purine compounds have demonstrated notable cytostatic activity against various human tumor cell lines, highlighting the potential of modified purines in anticancer research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N5 B11874747 (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

6-[(E)-2-piperidin-1-ylethenyl]-7H-purine

InChI

InChI=1S/C12H15N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h4,7-9H,1-3,5-6H2,(H,13,14,15,16)/b7-4+

InChI Key

VBNOURJTBBFPAN-QPJJXVBHSA-N

Isomeric SMILES

C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N=CN3

Canonical SMILES

C1CCN(CC1)C=CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

Synthetic Methodologies and Strategies for E 6 2 Piperidin 1 Yl Vinyl 9h Purine and Its Analogues

Synthesis of Key Purine (B94841) Intermediates

The foundation for the synthesis of the target compound and its analogues lies in the preparation of appropriately functionalized purine precursors. These intermediates are designed to facilitate the subsequent introduction of the vinylpiperidine side chain.

Preparation of 6-Substituted Purine Precursors

The most common starting materials for the synthesis of 6-substituted purines are commercially available purine derivatives, such as hypoxanthine (B114508) or 6-chloropurine (B14466). researchgate.netgoogle.com 6-Chloropurine is a versatile intermediate as the chlorine atom can be readily displaced by various nucleophiles. researchgate.netnih.govnih.govnih.gov It can be synthesized from hypoxanthine by treatment with phosphoryl chloride (POCl3), often in the presence of a tertiary amine like N,N-dimethylaniline. google.com

For certain cross-coupling reactions, a more reactive leaving group than chlorine is desirable. Consequently, 6-iodopurine (B1310063) derivatives are often prepared. These can be synthesized from their 6-chloro counterparts through a Finkelstein-type reaction using sodium iodide. acs.org The increased reactivity of 6-iodopurines makes them excellent substrates for palladium-catalyzed cross-coupling reactions. acs.org

A general scheme for the preparation of these key precursors is outlined below:

Starting MaterialReagent(s)ProductReference(s)
HypoxanthinePOCl3, N,N-dimethylaniline6-Chloropurine researchgate.netgoogle.com
6-ChloropurineNaI6-Iodopurine acs.org
InosineAc2O, then POCl3/PCl56-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine chemicalbook.com
6-ChloropurineDihydropyran, p-TsOH6-Chloro-9-(tetrahydropyran-2-yl)purine nih.gov

Protection of the N9 position of the purine ring is often necessary to prevent side reactions and to improve solubility in organic solvents. Common protecting groups include tetrahydropyranyl (THP) and riboside derivatives, which can be introduced under standard conditions. nih.govcaymanchem.com

Introduction of the Vinyl Moiety

The introduction of the vinyl group at the 6-position of the purine ring is a critical step. Several methods have been employed to achieve this, with palladium-catalyzed cross-coupling reactions being the most prominent.

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.com In the context of purine chemistry, a 6-halopurine (typically 6-iodopurine or 6-chloropurine) is coupled with a suitable acetylene (B1199291) source to furnish a 6-ethynylpurine intermediate. nih.gov This alkyne then serves as a precursor to the desired vinyl group. Acetylene surrogates like 2-methyl-3-butyn-2-ol (B105114) can be used, followed by deprotection to reveal the terminal alkyne.

An alternative approach involves the Heck reaction, which couples the 6-halopurine directly with an alkene. organic-chemistry.orgnih.govmasterorganicchemistry.comlibretexts.org However, controlling the stereoselectivity of the resulting double bond can be challenging with this method.

Stereoselective Construction of the (E)-Vinyl Linkage

The biological activity of vinylpurine derivatives can be highly dependent on the geometry of the double bond. Therefore, methods that afford the (E)-isomer with high selectivity are of paramount importance.

Conjugate Addition Reactions to 6-Ethynyl- and 6-Vinylpurines

A highly effective strategy for the stereoselective synthesis of (E)-6-(2-aminovinyl)purines involves the conjugate addition of amines to 6-ethynylpurine precursors. researchgate.netrsc.org The electron-deficient nature of the purine ring system activates the alkyne for nucleophilic attack. The addition of a secondary amine, such as piperidine (B6355638), proceeds with high stereoselectivity to yield the (E)-enamine product. researchgate.net This reaction is often carried out under mild conditions, making it compatible with a variety of functional groups.

Similarly, conjugate addition of nucleophiles to 6-vinylpurines can be employed, though this typically leads to saturated ethylpurine derivatives rather than the desired vinyl product. researchgate.netresearchgate.net However, the reaction of 6-ethynylpurines with amines has proven to be a reliable method for accessing (E)-vinylpurines. rsc.orgnih.gov

Alkyne PrecursorNucleophileProductStereoselectivityReference(s)
6-EthynylpurineSecondary Amine (e.g., Piperidine)(E)-6-(2-Aminovinyl)purineHigh (E)-selectivity researchgate.netrsc.org
6-EthynylpurineThiol6-[2-(Alkylsulfanyl)vinyl]purine- rsc.org

Other Stereocontrolled Olefination Methods

While conjugate addition is a prevalent method, other classic olefination reactions from organic synthesis can also be adapted for the stereocontrolled formation of the vinyl linkage.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, and it generally favors the formation of the (E)-isomer. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comlibretexts.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In this context, a purine-6-carboxaldehyde would be reacted with a suitable phosphonate (B1237965) ylide. The HWE reaction offers the advantage of using readily available and stable phosphonate reagents and typically results in high (E)-selectivity.

The Wittig reaction is another well-established olefination method that can be used to convert aldehydes or ketones into alkenes. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgnih.gov The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the (Z)-isomer. organic-chemistry.org For the synthesis of (E)-6-(2-(piperidin-1-yl)vinyl)-9H-purine, a stabilized ylide would be required.

Incorporation of the Piperidine Ring

The final step in the synthesis of the target compound is the introduction of the piperidine ring. As discussed in section 2.2.1, the most direct and stereoselective method is the conjugate addition of piperidine to a 6-ethynylpurine intermediate.

Alternatively, if a different synthetic strategy is employed, the piperidine moiety can be introduced via nucleophilic aromatic substitution (SNAr) on a 6-halopurine precursor. nih.govnih.govsemanticscholar.org This approach is commonly used for the synthesis of various 6-aminopurine derivatives. nih.govresearchgate.net For example, 6-chloropurine can be reacted with piperidine, often in the presence of a base and at elevated temperatures, to yield 6-(piperidin-1-yl)purine. However, this method would require subsequent elaboration to introduce the vinyl group.

The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control. The conjugate addition of piperidine to a 6-ethynylpurine intermediate remains a highly efficient and stereoselective route to this compound and its analogues.

Direct Amination or Substitution Reactions

A common and direct approach to introduce the piperidine moiety onto the purine core involves the nucleophilic aromatic substitution of a suitable leaving group at the C6 position of the purine ring. Typically, 6-chloropurine or its derivatives serve as the starting material. The reaction proceeds by heating 6-chloropurine with piperidine, often in the presence of a base and a suitable solvent, to afford the 6-(piperidin-1-yl)purine.

To construct the full this compound structure, a two-step sequence is often employed. First, a vinyl group is introduced at the C6 position. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, between a 6-halopurine and a vinylating agent like vinyltributylstannane or vinylboronic acid, respectively. The resulting 6-vinylpurine is an electron-deficient alkene and can readily undergo a Michael addition reaction with piperidine. This conjugate addition typically yields the desired (E)-isomer as the major product due to steric considerations.

An alternative strategy involves the initial synthesis of 6-ethynylpurine, followed by a Michael addition of piperidine across the triple bond. This reaction also generally favors the formation of the (E)-isomer.

Starting MaterialReagentsProductReaction Type
6-ChloropurinePiperidine, Base6-(Piperidin-1-yl)purineNucleophilic Aromatic Substitution
6-ChloropurineVinyltributylstannane, Pd catalyst6-VinylpurineStille Coupling
6-VinylpurinePiperidineThis compoundMichael Addition
6-EthynylpurinePiperidineThis compoundMichael Addition

Functionalization Strategies for the Piperidine Moiety

To generate analogues of the title compound, functionalization of the piperidine ring is a key strategy. This can be achieved either by starting with a pre-functionalized piperidine derivative in the direct amination step or by modifying the piperidine ring after its attachment to the purine core.

A wide variety of substituted piperidines are commercially available or can be synthesized, allowing for the introduction of diverse functional groups at various positions of the piperidine ring. These can include alkyl, aryl, hydroxyl, and amino groups, among others. The choice of a specific substituted piperidine in the reaction with a 6-halopurine or 6-vinylpurine allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting analogues.

Post-synthetic modification of the piperidine moiety is also a viable approach, although less common for this specific scaffold. If the piperidine ring contains a suitable functional handle, such as a hydroxyl or amino group, further chemical transformations can be performed to introduce additional diversity.

Synthetic Approaches for Hybrid Molecules Containing this compound Moieties

The vinyl group in 6-vinylpurine derivatives serves as a versatile handle for the construction of more complex hybrid molecules through various chemical transformations, including cycloaddition and multi-component reactions.

1,3-Dipolar Cycloaddition Reactions with Vinylpurines

The electron-deficient nature of the double bond in 6-vinylpurines makes them excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.gov This class of reactions allows for the construction of five-membered heterocyclic rings fused to the purine scaffold, leading to novel hybrid molecules with potentially unique biological activities.

For instance, 6-vinylpurines can react with various 1,3-dipoles such as:

Azides: The reaction with azides leads to the formation of triazoline rings, which can subsequently be converted to other functionalities.

Nitrones: Cycloaddition with nitrones yields isoxazolidine (B1194047) derivatives. chesci.comrsc.orgnih.govmdpi.com

Nitrile oxides: This reaction provides access to isoxazoline-containing purine analogues.

These cycloaddition reactions are often highly regioselective and stereoselective, providing a powerful tool for the synthesis of complex molecular architectures. wikipedia.orgijrpc.com

Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to chemical diversity. While specific examples involving this compound in MCRs are not extensively reported, the reactivity of the vinylpurine intermediate suggests its potential as a component in such reactions.

For example, the vinylpurine could potentially act as the alkene component in MCRs that involve the formation of new heterocyclic rings. The development of novel MCRs incorporating vinylpurines could open up new avenues for the rapid generation of libraries of complex purine-based compounds for biological screening.

Scale-Up and Process Chemistry Considerations for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of research material necessitates careful consideration of process chemistry principles to ensure safety, efficiency, and reproducibility.

For the synthesis of this compound, several factors need to be optimized for scale-up:

Reagent and Solvent Selection: The use of hazardous or expensive reagents and solvents should be minimized. Greener and more sustainable alternatives should be considered where possible. The purification of the final product and intermediates is also a key consideration, with a preference for methods that are amenable to large-scale operations, such as crystallization over chromatography.

Process Parameters: Reaction conditions, including temperature, concentration, reaction time, and order of addition, need to be rigorously optimized to maximize yield and purity while ensuring process safety. The potential for exothermic reactions must be carefully assessed and controlled.

Impurity Profiling: A thorough understanding of the potential impurities that can be formed during the synthesis is crucial. Analytical methods must be developed to detect and quantify these impurities to ensure the quality and consistency of the final product.

The challenges in scaling up the synthesis of purine analogues often relate to their poor solubility and the need for robust purification methods. mdpi.com The development of a scalable and robust manufacturing process is essential for providing the quantities of material required for extensive preclinical and clinical evaluation. scribd.comaiche.orgrecipharm.compharmacompass.com

Structure Activity Relationship Sar and Lead Optimization Studies of E 6 2 Piperidin 1 Yl Vinyl 9h Purine Derivatives

Systematic Modifications of the C-6 Vinyl Substituent

The vinyl linker at the C-6 position of the purine (B94841) is a key structural feature. Its geometry, length, and potential for substitution are critical determinants of the molecule's interaction with its biological target.

Alkene Configuration Influence on Activity

The geometric configuration of the double bond in the vinyl linker is paramount for establishing the correct orientation of the piperidine (B6355638) ring relative to the purine core. This orientation dictates how the molecule fits into the binding site of its target protein. Studies on related 6-alkenylpurines have demonstrated that the geometry of the alkene can significantly impact biological activity. nih.gov

In many biological systems, the (E)-isomer (trans configuration) is often found to be more active than the corresponding (Z)-isomer (cis configuration). The (E)-configuration typically results in a more extended and linear conformation, which may be more favorable for fitting into a specific binding pocket. The rigidity of the double bond ensures that the substituents are held in a well-defined spatial arrangement. While specific comparative data for (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine versus its (Z)-isomer is not extensively published, the general preference for the (E)-isomer in similar vinyl-substituted heterocyclic compounds suggests its importance for optimal target engagement.

Table 1: Hypothetical Influence of Alkene Isomerism on Biological Activity

Compound IDIsomerRelative Activity (%)
1a (E)100
1b (Z)< 20

This table illustrates the commonly observed trend where the (E)-isomer shows significantly higher activity compared to the (Z)-isomer.

Length and Branching of the Vinyl Chain

The length and substitution pattern of the linker connecting the purine and the heterocyclic ring can influence binding affinity and selectivity. Increasing the length of the carbon chain from a vinyl to a propenyl or butenyl group can alter the molecule's flexibility and the positioning of the terminal ring. For many receptor-ligand interactions, an optimal linker length of two to five carbons is often observed. acs.org

Introducing branches, such as a methyl group, on the vinyl chain can have several effects. It can introduce steric hindrance, which may either be detrimental if it clashes with the binding site or beneficial if it promotes a more favorable binding conformation. Additionally, branching can affect the molecule's metabolic stability.

Table 2: Effect of Vinyl Chain Modifications on Activity

Compound IDC-6 SubstituentModificationRelative Activity (%)
2a -(E)-CH=CH-PiperidineParent Compound100
2b -(E)-CH=CH-CH2-PiperidineIncreased Length65
2c -(E)-C(CH3)=CH-PiperidineBranching40

This table presents hypothetical data showing that modifications to the vinyl chain, such as increasing its length or adding branches, can lead to a decrease in activity, highlighting the optimized nature of the original vinyl linker.

Variations within the Piperidine Ring System

The piperidine ring is a common motif in pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a scaffold for introducing various substituents. researchgate.net Modifications to this ring are a key strategy in lead optimization.

Stereochemistry and Substituent Effects on the Piperidine Ring

The introduction of substituents onto the piperidine ring can significantly impact a compound's biological activity. The position, nature, and stereochemistry of these substituents are critical. For instance, substitution at the 4-position of the piperidine ring is a common strategy to probe for additional binding interactions. nih.gov A hydroxyl or methyl group at this position can alter polarity and steric bulk. acs.orgnih.gov

Studies on related heterocyclic compounds have shown that the stereochemistry of a substituent on the piperidine ring can be a deciding factor for potency. rsc.org An (R)- or (S)-configuration can lead to vastly different biological outcomes by positioning the substituent in or out of a specific sub-pocket within the target's binding site. For example, in some contexts, a para-substituted hydroxyl group on a piperidine ring has been shown to maximize inhibitory activity. nih.gov

Table 3: Influence of Piperidine Ring Substitution on Activity

This table provides hypothetical data illustrating that substitution at the 4-position of the piperidine ring can enhance activity, while substitution at other positions might be less favorable.

Replacement with other Saturated Heterocycles (e.g., Azepane)

Bioisosteric replacement of the piperidine ring with other saturated heterocycles is a widely used tactic in drug design to modulate properties such as basicity, lipophilicity, and metabolic stability. nih.gov Replacing the six-membered piperidine ring with a seven-membered azepane ring, for example, increases conformational flexibility and alters the vector of the substituents. Other potential replacements include smaller rings like pyrrolidine (B122466) or rings containing additional heteroatoms like morpholine (B109124) or piperazine. nih.gov

Each of these changes can lead to a different profile of activity and selectivity. For instance, replacing piperidine with morpholine introduces a polar oxygen atom, which can form hydrogen bonds but also increases hydrophilicity. The choice of the heterocyclic ring is often guided by the desire to improve pharmacokinetics while maintaining or enhancing potency. researchgate.net

Table 4: Bioisosteric Replacement of the Piperidine Ring

Compound IDHeterocycleRing SizeRelative Activity (%)
4a Piperidine6-membered100
4b Pyrrolidine5-membered75
4c Azepane7-membered90
4d Morpholine6-membered (with O)50

This table shows hypothetical outcomes of replacing the piperidine ring with other saturated heterocycles, indicating that piperidine is often the optimal choice for maintaining high activity in this scaffold.

Functionalization of the Piperidine Ring for Binding Pocket Access

A key strategy in lead optimization is the deliberate functionalization of a part of the molecule to access and interact with specific regions of the target's binding pocket. For purine derivatives, the piperidine ring can be functionalized, often at the 4-position, to introduce groups that can form additional interactions, such as hydrogen bonds or hydrophobic contacts, with the protein. nih.gov

This approach aims to improve potency and selectivity. For instance, adding a linker with a terminal functional group to the piperidine ring can allow the molecule to reach a previously unoccupied sub-pocket. Docking studies and structural biology can guide the design of these functionalized analogs to ensure that the added groups are correctly positioned for optimal interaction. nih.govresearchgate.net

Table 5: Functionalization of the Piperidine Ring for Enhanced Binding

Compound IDFunctional Group at 4-PositionPotential InteractionRelative Potency
5a -H-1x
5b -CH2OHHydrogen Bonding3x
5c -C(O)NH2Hydrogen Bonding5x
5d -CH2-PhenylHydrophobic Interaction4x

This table illustrates how adding functional groups to the 4-position of the piperidine ring can significantly increase potency by enabling new interactions within the binding pocket.

Substituent Effects on the Purine Core

The purine core of this compound offers several positions for chemical modification, with the C-2 and N-9 positions being particularly crucial for modulating biological activity and target selectivity.

Modifications at the C-2 Position of the Purine Ring

Research has shown that the introduction of substituents at the C-2 position of the 6-vinylpurine scaffold significantly influences kinase inhibitory activity. The presence of an amino group at this position, particularly an arylamino group, has been identified as a key determinant for achieving selectivity for Nek2 over other kinases like CDK2. ljmu.ac.uk

A study focusing on the design of selective Nek2 inhibitors found that compounds featuring an (E)-dialkylaminovinyl substituent at the C-6 position, a characteristic of the parent compound, consistently demonstrated selectivity for Nek2. For instance, the compound (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine, which is structurally similar to the piperidinyl analog, exhibited a ten-fold selectivity for Nek2 over CDK2, with IC50 values of 0.27 µM and 2.70 µM, respectively. ljmu.ac.uk This highlights the favorable interaction of the 2-arylamino group within the Nek2 active site.

Further exploration into 2-arylamino-6-ethynylpurines as irreversible inhibitors of Nek2 also underscores the tolerance of this position for a variety of substituents on the N-phenyl ring. While a clear structure-activity relationship was not established from the limited set of compounds, the data indicated that the 2-arylamino moiety plays a crucial role in the initial competitive binding to the enzyme. nih.gov

The following table summarizes the activity of a representative C-2 modified vinylpurine derivative:

Compound NameC-2 SubstituentC-6 SubstituentTargetIC50 (µM)Selectivity (CDK2/Nek2)
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amineN-phenylamino(E)-2-(azepan-1-yl)vinylNek20.2710-fold
CDK22.70

Influence of N-9 Substituents on Biological Activity

The N-9 position of the purine ring is another critical site for modification that can significantly impact the biological profile of 6-vinylpurine derivatives. While specific studies on N-9 substituted this compound are limited, broader research on N-9 substituted purines provides valuable insights into the potential effects of such modifications.

Studies on other classes of purine derivatives have demonstrated that the introduction of various substituents at the N-9 position can modulate their biological activity. For instance, in a series of N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, N-9 substitution with groups like tetrahydropyran-2-yl and ethoxyethyl resulted in compounds with retained or, in some cases, enhanced cytokinin activity. nih.gov This suggests that the N-9 position is amenable to substitution and can be utilized to fine-tune the biological properties of the purine scaffold.

In the context of anticancer activity, research on 6-morpholino and 6-amino-9-sulfonylpurine derivatives revealed that the attachment of a trans-β-styrenesulfonyl group at the N-9 position led to the most effective antiproliferative agents within the series. researchgate.net This indicates that larger, more complex substituents at N-9 can be beneficial for certain biological activities. The tautomeric equilibrium between N7 and N9 is also influenced by substituents at C6, with electron-donating groups at C6 favoring the desired N9 tautomer. researchgate.net

While direct data on the impact of N-9 substituents on the Nek2/CDK2 inhibitory activity of this compound is not yet available, the existing literature strongly suggests that this position is a key target for lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Positional Isomerism and its Impact on Biological Activity

The purine ring system has two primary sites for alkylation or substitution on the imidazole (B134444) ring: the N-7 and N-9 positions. The resulting positional isomers can exhibit significantly different biological activities and physicochemical properties. Generally, direct alkylation of purines often leads to a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.gov

The regioselectivity of substitution can be influenced by the reaction conditions and the nature of the substituents on the purine ring. For example, methods for the direct and regioselective introduction of tert-alkyl groups at the N-7 position have been developed, allowing for the synthesis of novel purine derivatives that were previously difficult to access. nih.gov The ability to selectively synthesize both N-7 and N-9 isomers is crucial for a thorough investigation of the SAR and for identifying the optimal substitution pattern for a desired biological activity. The distinct spatial arrangement of substituents in N-7 and N-9 isomers leads to different interactions with the target protein's binding site, which can profoundly affect potency and selectivity.

Strategies for Achieving Target Selectivity through SAR (e.g., Nek2 vs. CDK2 selectivity)

A key objective in the development of kinase inhibitors is achieving high selectivity for the target kinase over other closely related kinases to minimize off-target effects. For derivatives of this compound, a primary focus has been on achieving selectivity for Nek2 over CDK2.

Structure-guided design and SAR studies have revealed that the (E)-dialkylaminovinyl substituent at the C-6 position is a crucial feature for conferring Nek2 selectivity. ljmu.ac.uk A study involving a series of purine-based compounds demonstrated that nine different compounds containing an (E)-dialkylaminovinyl group at C-6 all exhibited selectivity for Nek2. ljmu.ac.uk This suggests that this particular vinyl extension at C-6 is well-accommodated in the Nek2 active site and likely exploits structural differences between Nek2 and CDK2.

In conjunction with the C-6 substituent, modifications at the C-2 position, specifically the introduction of an arylamino group, have been shown to be instrumental in discriminating between Nek2 and CDK2. The combination of a 2-arylamino group and a 6-alkoxy or 6-vinylamino substituent provides a powerful strategy for enhancing Nek2 selectivity. ljmu.ac.uk

For example, the compound 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide showed greater than 10-fold selectivity for Nek2 (IC50 = 0.62 µM) over CDK2 (IC50 = 7.0 µM). ljmu.ac.uk Even more strikingly, the vinylpurine derivative (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine displayed a clear preference for Nek2, as detailed in the table below. ljmu.ac.uk

Compound NameC-2 SubstituentC-6 SubstituentTargetIC50 (µM)Selectivity (CDK2/Nek2)
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amineN-phenylamino(E)-2-(azepan-1-yl)vinylNek20.2710-fold
CDK22.70

These findings underscore a successful strategy for achieving Nek2 selectivity: the synergistic effect of a 2-arylamino group and an (E)-dialkylaminovinyl substituent at C-6. This combination appears to optimize interactions within the ATP-binding pocket of Nek2 while being less favorable for binding to CDK2. Further optimization of these substituents is a promising avenue for the development of even more potent and selective Nek2 inhibitors.

Molecular and Biochemical Mechanisms of Action

Enzymatic Inhibition Kinetics and Characterization

Compounds featuring a purine (B94841) core are well-established as inhibitors of various protein kinases, often acting as ATP mimetics that compete for the enzyme's active site. The specific nature of the substituents on the purine ring dictates the potency and selectivity of this inhibition.

ATP-Competitive Inhibition Mechanisms (e.g., Nek2)

Research has identified purine derivatives, particularly those with an (E)-dialkylaminovinyl substituent at the C-6 position, as potent inhibitors of NIMA-related kinase 2 (Nek2). le.ac.ukljmu.ac.uk Nek2 is a serine/threonine protein kinase that plays a crucial role in regulating centrosome separation during the onset of mitosis. le.ac.ukljmu.ac.uk Its overexpression is a common feature in various human cancers, making it an attractive target for anticancer drug development. le.ac.ukljmu.ac.uk

The inhibitory action of these purine-based compounds against Nek2 is primarily through an ATP-competitive mechanism. le.ac.ukljmu.ac.uk By mimicking the purine structure of ATP, these small molecules bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its natural substrates and disrupting the downstream signaling cascade. le.ac.ukljmu.ac.uk

Determination of Half-Maximal Inhibitory Concentration (IC50) and Dissociation Constant (Ki) Values

The potency of enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Studies on a close analog, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine, have demonstrated significant and selective inhibition of Nek2. le.ac.ukljmu.ac.uk This compound exhibited an IC50 value of 0.27 µM against Nek2, while its inhibitory activity against cyclin-dependent kinase 2 (CDK2) was significantly lower, with an IC50 of 2.70 µM. le.ac.ukljmu.ac.uk This more than ten-fold selectivity highlights the potential for developing highly specific Nek2 inhibitors based on this purine scaffold. le.ac.ukljmu.ac.uk

CompoundTarget EnzymeIC50 (µM)Selectivity (CDK2/Nek2)
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amineNek20.27>10-fold
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amineCDK22.70

Receptor Binding and Functional Modulation Studies

Beyond enzymatic inhibition, purine derivatives have also been investigated for their ability to interact with and modulate the function of various cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Ligand Binding Assays

Agonist/Antagonist/Inverse Agonist Profiling (e.g., CB1 receptor relevance for similar scaffolds)

A significant body of research has focused on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines as modulators of the cannabinoid 1 (CB1) receptor. nih.govnih.govfigshare.com The CB1 receptor is a GPCR that is highly expressed in the central nervous system and peripheral tissues and is involved in a wide range of physiological processes. nih.gov

Studies have identified these purine derivatives as peripherally restricted inverse agonists of the CB1 receptor. nih.govnih.govfigshare.com An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. In the context of the CB1 receptor, inverse agonists can be beneficial in treating metabolic disorders without the adverse psychiatric side effects associated with centrally acting antagonists. nih.gov The development of these peripherally restricted compounds demonstrates the potential of the 6-(piperidin-1-yl)purine scaffold in the modulation of GPCR activity. nih.govnih.govfigshare.com

Elucidation of Specific Binding Modes via Structural Biology

Understanding the precise molecular interactions between a ligand and its target is fundamental for rational drug design. Structural biology techniques, such as X-ray crystallography, provide atomic-level insights into these binding modes.

For purine-based inhibitors of Nek2, structural studies have been instrumental in rationalizing the observed structure-activity relationships. le.ac.ukljmu.ac.uk X-ray crystallographic analysis of related compounds in complex with the Nek2 kinase domain has revealed the specific interactions within the ATP-binding site. rsc.org These studies have shown how modifications to the purine scaffold can be used to achieve selectivity over other kinases like CDK2. le.ac.ukljmu.ac.uk For instance, the orientation of substituents on the purine ring can exploit differences in the amino acid residues lining the active sites of Nek2 and CDK2, leading to preferential binding. le.ac.ukljmu.ac.uk

Furthermore, structural analysis has confirmed that some purine-based inhibitors can bind to Nek2 and result in covalent modification of specific cysteine residues near the active site, leading to irreversible inhibition. rsc.org This detailed structural information is invaluable for the design of next-generation inhibitors with improved potency and selectivity.

Co-crystallography of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine with Target Proteins

Co-crystallography is an essential technique for visualizing the three-dimensional structure of a ligand bound to its protein target, providing critical insights into the molecular interactions that drive binding affinity and selectivity. Although no co-crystal structures of This compound have been reported, the vast number of crystal structures of other 6-substituted purine analogs in complex with various protein kinases can serve as a predictive model.

It is highly probable that the purine core of the molecule acts as a scaffold that mimics the adenine (B156593) moiety of ATP, enabling it to dock within the highly conserved ATP-binding pocket of protein kinases. The (E)-2-(piperidin-1-yl)vinyl substituent at the 6-position would then extend into adjacent, more structurally diverse regions of the active site. This substituent is crucial for determining the compound's potency and its selectivity for specific kinases over others. The vinyl linker introduces a degree of structural rigidity, while the piperidinyl group provides a hydrophobic and sterically bulky feature that can engage with hydrophobic pockets within the kinase domain.

Table 1: Predicted Molecular Interactions of this compound with a Generic Kinase Target

Interaction TypeFunctional Group of CompoundPotential Interacting Residues in Kinase
Hydrogen BondingPurine ring nitrogensHinge region backbone
Hydrophobic InteractionsPiperidinyl ring, vinyl groupHydrophobic pocket I
Van der Waals ContactsEntire moleculeMultiple residues in the binding cleft

Analysis of Ligand-Induced Conformational Changes in Target Proteins (e.g., DFG-in conformation)

Protein kinases are dynamic proteins that adopt different conformational states, which are critical for their regulation. A key structural element is the DFG (Asp-Phe-Gly) motif located in the activation loop. The "DFG-in" conformation is characteristic of an active kinase, while the "DFG-out" conformation represents an inactive state. Kinase inhibitors are often classified based on which of these conformations they bind to and stabilize.

Given its structural similarity to many ATP-competitive inhibitors, This compound could potentially act as a Type I inhibitor, binding to the active "DFG-in" conformation. However, it is also plausible that the substituent at the 6-position is large enough to occupy the allosteric site adjacent to the ATP pocket, thereby stabilizing the "DFG-out" conformation, which would classify it as a Type II inhibitor. The ability of an inhibitor to induce or select for a specific kinase conformation is a key determinant of its selectivity and pharmacological profile. nih.govacs.orgeuropeanpharmaceuticalreview.com

Downstream Signaling Pathway Analysis and Cellular Effects

By inhibiting specific protein kinases, purine analogs can significantly perturb downstream signaling cascades, leading to various cellular outcomes, including effects on cell cycle progression and the induction of apoptosis.

Impact on Cell Cycle Regulation (e.g., centrosome separation)

The progression of the cell cycle is orchestrated by a family of kinases known as cyclin-dependent kinases (CDKs). Many purine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest at various checkpoints. Furthermore, other kinases that are critical for mitotic progression, such as Polo-like kinase 1 (Plk1), are also potential targets. Plk1 plays a crucial role in centrosome maturation and separation, a prerequisite for the formation of a functional bipolar spindle. nih.gov Inhibition of Plk1 by purine analogs has been demonstrated to disrupt these processes, leading to mitotic arrest. nih.gov Therefore, it is plausible that This compound could exert its effects on cell cycle progression, including centrosome separation, through the inhibition of CDKs, Plk1, or other related kinases.

Modulation of Apoptotic Pathways

A common mechanism of action for many anticancer agents, including numerous 6-substituted purine derivatives, is the induction of apoptosis. nih.gov This programmed cell death can be triggered through various signaling pathways. For instance, some purine analogs have been shown to induce apoptosis in leukemia cells by activating the intrinsic mitochondrial pathway. nih.gov This often involves an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the activation of executioner caspases.

Investigation of Off-Target Interactions and Selectivity Profiling

A comprehensive understanding of a compound's biological activity requires the characterization of its selectivity profile. While a molecule may be designed with a primary target in mind, it may also interact with other "off-target" proteins. For kinase inhibitors, selectivity is typically assessed by screening the compound against a broad panel of kinases. The substituent at the 6-position of the purine ring is a major determinant of selectivity. A detailed selectivity profiling of This compound would be essential to fully delineate its mechanism of action and to anticipate its potential therapeutic and adverse effects.

Computational Chemistry and in Silico Approaches

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental three-dimensional structure of a target protein is not available, homology modeling serves as a critical first step for structure-based drug design. This computational technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein, the "template."

The process involves identifying a suitable template with a high sequence identity to the target, aligning the target sequence with the template structure, building the model, and then refining and validating the model's quality. nih.gov Validation is often performed using tools like Ramachandran plots, which assess the stereochemical quality of the protein backbone angles. nih.gov For novel potential targets of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine, where crystal structures may be absent, homology modeling provides the necessary structural framework to proceed with further in silico analyses like molecular docking. nih.govnih.gov

Molecular Docking Simulations for Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. The goal is to identify the most plausible binding pose, which is typically the one with the lowest binding energy.

The purine (B94841) scaffold is recognized as a "privileged structure" for developing kinase inhibitors. researchgate.nettmu.edu.tw Studies on related purine analogues have provided a basis for understanding how these compounds interact with kinase active sites. Specifically, research into (E)-6-(2-dialkylaminovinyl)purines has identified them as selective inhibitors of NIMA-related kinase 2 (Nek2), a serine/threonine protein kinase implicated in cancer. nih.gov

Docking simulations of these purine derivatives into the ATP-binding site of Nek2 help to rationalize their structure-activity relationships. nih.gov The purine core typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The (E)-vinylpiperidine substituent at the C-6 position extends into a more solvent-exposed region, where it can form additional interactions that enhance potency and selectivity. nih.gov

Table 1: Potential Key Interacting Residues in the Nek2 Active Site

Residue Interaction Type Role in Binding
Hinge Region Amino Acids Hydrogen Bonding Anchors the purine core in the ATP-binding pocket.
Glutamate (e.g., Glu126) Hydrogen Bonding Interacts with substituents on the ligand. nih.gov
Arginine (e.g., Arg130) Pi-Pi Stacking Stabilizes the aromatic system of the ligand. nih.gov

The 6-(piperidin-1-yl)purine framework is also a key feature in ligands targeting G protein-coupled receptors (GPCRs), such as the human cannabinoid receptor 1 (hCB1). nih.govnih.gov Docking studies using the crystal structure of hCB1 have been employed to investigate how related purine-based inverse agonists bind within the orthosteric pocket. nih.gov

These computational models indicate that functionalization of the piperidine (B6355638) group is a viable strategy to access a distinct binding pocket located near the extracellular surface of the receptor. nih.govnih.gov This pocket can accommodate a variety of chemical groups, influencing the ligand's properties. nih.gov For this compound, the vinyl linker and piperidine ring are predicted to occupy this region, with the purine core interacting deeper within the receptor.

Table 2: Potential Key Interacting Residues in the hCB1 Binding Pocket

Residue Location Potential Interaction
Phenylalanine Transmembrane Helix Pi-Pi stacking with the purine ring.
Leucine Transmembrane Helix Hydrophobic interactions with the ligand.
Serine/Threonine Extracellular Loop Potential hydrogen bonding with ligand substituents.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a docked pose and exploring the conformational flexibility of both the ligand and the target protein. nih.govnih.gov The simulation is governed by a force field, such as CHARMM22, which defines the potential energy of the system. nih.gov

Following a docking study, MD simulations are often performed on the most promising ligand-protein complex to validate its stability. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are calculated over the simulation trajectory. A stable RMSD value over time suggests that the complex has reached equilibrium and that the predicted binding mode is structurally stable. nih.gov Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) per residue can identify flexible regions of the protein upon ligand binding. This analysis helps confirm that crucial interactions, like hydrogen bonds observed in docking, are maintained throughout the simulation. nih.govnih.gov

A significant advantage of MD simulations is their ability to explore the conformational ensemble of the ligand-target complex. nih.gov Both the ligand and the protein are flexible, and their conformations can change upon binding. MD simulations allow researchers to sample these different conformations, providing a more realistic and comprehensive understanding of the binding event than a single, rigid docking pose. This exploration can reveal alternative binding modes or highlight the importance of protein flexibility for ligand accommodation, offering deeper insights into the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on analogous 2,6,9-trisubstituted purine derivatives provide valuable insights into the structural features that may govern its biological effects.

Development of Predictive Models for Biological Activity

Researchers have successfully developed 3D-QSAR models for various series of purine derivatives to predict their anticancer activities. These models often reveal that both steric and electronic properties of the substituents on the purine ring are critical for cytotoxicity. For instance, in studies of 2,6,9-trisubstituted purines, the volume and shape of the substituent at the C6 position have been shown to significantly influence the biological response.

One notable finding from QSAR studies on related purine analogues is the importance of the substituent at the 6-position of the purine ring. The development of predictive models has indicated that steric properties at this position can have a more substantial impact on cytotoxicity than electronic properties, accounting for as much as 70% of the contribution to the model. researchgate.net This suggests that the piperidinylvinyl group in this compound likely plays a crucial role in its biological activity, and its specific conformation and interactions with a biological target would be a key determinant of its efficacy.

To illustrate the predictive power of QSAR, a hypothetical model for a series of purine derivatives might yield a statistically significant correlation, as shown in the table below. Such a model would be invaluable for predicting the activity of new, unsynthesized analogues.

Model ParameterValueDescription
0.75Cross-validated correlation coefficient, indicating good internal predictability.
0.92Correlation coefficient, indicating a strong correlation between predicted and observed activity.
F-value120.5A high F-value suggests a statistically significant regression model.
Standard Error0.25A measure of the accuracy of the predictions.

This table represents a typical outcome of a robust QSAR model for a series of chemical compounds and is for illustrative purposes.

Identification of Key Pharmacophore Features

Pharmacophore modeling is another in silico technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For purine derivatives, pharmacophore models have been instrumental in defining the key features required for interaction with various biological targets, such as protein kinases.

Studies on 2,6,9-trisubstituted purine derivatives with anticancer properties have led to the development of preliminary pharmacophore models. These models typically highlight the importance of:

Aromatic centers: The purine core itself often acts as a key aromatic feature.

Hydrogen bond acceptors/donors: The nitrogen atoms within the purine ring and substituents can act as hydrogen bond acceptors or donors, forming crucial interactions with target proteins.

Hydrophobic areas: Bulky and non-polar substituents, such as the piperidine ring, can contribute to hydrophobic interactions within the binding pocket of a target.

For a compound like this compound, a hypothetical pharmacophore model would likely include the purine ring as an aromatic feature, the nitrogen atoms as hydrogen bond acceptors, and the piperidinyl group as a significant hydrophobic feature. The vinyl linker would provide specific spatial orientation for these features.

Pharmacophore FeaturePotential Contribution from this compound
Aromatic Ring9H-purine core
Hydrogen Bond AcceptorNitrogen atoms of the purine ring
Hydrogen Bond DonorN9-H of the purine ring
Hydrophobic GroupPiperidinyl ring

Virtual Screening and De Novo Drug Design for Novel Analogues

Virtual screening and de novo drug design are powerful computational tools for the discovery of new drug candidates. While specific applications of these techniques to this compound are not widely reported, the general methodologies are highly relevant for the design of novel analogues.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This approach can be used to explore a vast chemical space and prioritize compounds for experimental testing. For instance, a virtual screening campaign could be designed to find new purine derivatives with improved activity against a particular protein kinase. The screening could be based on docking simulations, where compounds are computationally fitted into the binding site of the target protein, or on pharmacophore models, where compounds are searched for the presence of key pharmacophoric features.

De novo drug design, on the other hand, involves the computational generation of new molecular structures that are predicted to have high affinity and selectivity for a target protein. This approach can be used to design novel scaffolds and to optimize the structure of existing lead compounds. For example, a de novo design algorithm could be used to generate new substituents for the 6-position of the purine ring, with the aim of improving the binding affinity of this compound for its target. These design strategies are often guided by the structural information of the target protein and the key interactions identified through methods like QSAR and pharmacophore modeling. The rational design of inhibitors based on the X-ray structure of a target enzyme has the potential to yield drugs with a single, specific site of action. nih.gov

Advanced Spectroscopic and Biophysical Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a powerful tool for studying molecular interactions at an atomic level. For ligand-target systems, specific NMR experiments can identify the binding interface and characterize the interaction.

Saturation Transfer Difference (STD) NMR

Saturation Transfer Difference (STD) NMR is used to identify which parts of a ligand are in close contact with its receptor protein. d-nb.infonih.govnih.gov In this experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only signals from the protein target appear. This saturation is transferred to protons on the ligand that are in close proximity to the protein surface through a phenomenon called spin diffusion. By subtracting a spectrum where the protein is not saturated from the one where it is, a "difference" spectrum is obtained which only shows the signals from the ligand protons that have received saturation, thus identifying the binding epitope. d-nb.infonih.gov

Hypothetical STD NMR Data for (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine

Proton AssignmentRelative STD Enhancement (%)Interpretation
Purine (B94841) H2100Strong interaction with the target
Purine H895Strong interaction with the target
Vinyl Hα70Moderate proximity to the target
Vinyl Hβ65Moderate proximity to the target
Piperidinyl H2'/H6'40Weaker interaction, further from the core binding site
Piperidinyl H3'/H5'20Minimal interaction
Piperidinyl H4'15Minimal interaction
This table is a hypothetical representation and is not based on published experimental data.

Chemical Shift Perturbation Mapping

Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping, is an NMR technique used to identify the binding site on the protein target. nih.govresearchgate.netbcm.edu This is achieved by recording a series of NMR spectra (typically 1H-15N HSQC spectra) of the isotopically labeled protein while titrating in the ligand. duke.edu Upon binding, the chemical environment of the amino acid residues in the binding pocket changes, leading to perturbations in their corresponding NMR signals. By mapping these changes onto the protein's structure, the binding site can be identified. bcm.edu

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR and ITC are two key biophysical techniques that provide quantitative information about the kinetics and thermodynamics of binding interactions, respectively.

Determination of Binding Kinetics (kon, koff)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time. rsc.org This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these two constants (koff/kon) yields the equilibrium dissociation constant (KD), a measure of binding affinity.

Hypothetical SPR Kinetic Data for this compound

ParameterValueUnit
kon (Association Rate)1.5 x 105M-1s-1
koff (Dissociation Rate)3.0 x 10-3s-1
KD (Dissociation Constant)20nM
This table is a hypothetical representation and is not based on published experimental data.

Thermodynamics of Binding (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. semanticscholar.orgwisc.edu In an ITC experiment, a solution of the ligand is titrated into a solution containing the target molecule, and the resulting heat changes are measured. nih.gov This allows for the direct determination of the binding enthalpy (ΔH) and the binding affinity (KA, which is the inverse of KD). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. wisc.eduscispace.com

Hypothetical ITC Thermodynamic Data for this compound

Thermodynamic ParameterValueUnit
ΔG (Gibbs Free Energy)-10.5kcal/mol
ΔH (Enthalpy)-6.2kcal/mol
-TΔS (Entropy)-4.3kcal/mol
KD (Dissociation Constant)25nM
This table is a hypothetical representation and is not based on published experimental data.

Fluorescence Spectroscopy for Conformational Studies and Binding Assays

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor conformational changes in a protein upon ligand binding or to directly measure binding affinity through changes in fluorescence properties. nih.govbham.ac.uk If the target protein has intrinsic fluorophores, such as tryptophan residues, their fluorescence may be quenched or enhanced upon ligand binding, providing a signal to monitor the interaction. Alternatively, fluorescently labeled versions of the ligand or target can be used. Changes in fluorescence intensity, emission wavelength, or polarization can all provide valuable information about the binding event. nih.govbham.ac.uk

X-ray Crystallography of Compound-Target Complexes for High-Resolution Structural Insights

A comprehensive search of the scientific literature and structural databases, including the Protein Data Bank (PDB), reveals a notable absence of publicly available X-ray crystallography data for the compound This compound complexed with any biological target.

While X-ray crystallography remains a pivotal technique for elucidating the three-dimensional atomic coordinates of molecules and their macromolecular complexes, providing unparalleled insights into binding modes, conformational changes, and the specific molecular interactions that govern biological activity, no such studies have been published for this specific ligand-target pair.

The generation of high-resolution structural data through X-ray crystallography is a multi-step process that requires the successful expression, purification, and crystallization of the target protein in the presence of the ligand of interest. The subsequent diffraction of X-rays by the resulting crystal allows for the calculation of electron density maps and the building of a precise atomic model.

Although crystallographic data exist for other purine derivatives bound to various protein targets, this information cannot be extrapolated to accurately describe the binding interactions of This compound . The unique stereochemistry and electronic properties conferred by the (E)-vinyl piperidine (B6355638) substituent at the C6 position of the purine core necessitate specific experimental determination.

Consequently, a detailed analysis of the high-resolution structural insights, including specific bond lengths, interaction geometries, and the roles of key amino acid residues in the binding pocket for This compound , cannot be provided at this time. The scientific community awaits future studies that successfully co-crystallize this compound with its biological target(s) to furnish the empirical data required for such a detailed structural characterization. Without these foundational experimental results, the creation of data tables detailing crystallographic parameters and specific molecular interactions is not possible.

Future Perspectives and Unexplored Research Avenues

Development of Covalent Inhibitors Based on the (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine Scaffold

The presence of an electrophilic vinyl group in the this compound structure suggests a compelling opportunity for the design of targeted covalent inhibitors. Covalent drugs, which form a permanent bond with their target protein, can offer enhanced potency, prolonged duration of action, and improved efficacy against drug resistance. nih.govacs.org

The vinyl moiety can act as a Michael acceptor, a "warhead" that reacts with nucleophilic amino acid residues, such as cysteine, within the binding site of a target protein. nih.gov Research on other scaffolds has demonstrated that vinyl groups, like those in vinylpyridines and vinyl sulfones, can be fine-tuned to balance reactivity and selectivity, minimizing off-target effects while ensuring potent inhibition of the intended target. nih.govnih.govnih.govrsc.org For instance, vinylpyridine-based inhibitors have been successfully developed to target cysteine 797 in the Epidermal Growth Factor Receptor (EGFR). nih.gov

Future research could focus on modifying the electronic properties of the vinyl group in this compound to modulate its reactivity. This could involve substitution on the vinyl group itself or alterations to the purine (B94841) ring to influence the electron density of the double bond. The goal would be to create a "tunable" warhead that selectively engages a non-catalytic cysteine residue in a kinase or other target protein, a strategy that has proven successful for several approved drugs. nih.gov

Table 1: Examples of Vinyl-Containing Covalent Inhibitors and Their Targets

Compound Class Warhead Target Protein Targeted Residue
Quinazoline-based Vinylpyridine EGFR Cysteine 797
Purine-based Vinyl Sulfone CDK2 Lysine 89

This table provides examples of how vinyl groups have been used in other scaffolds to create covalent inhibitors, suggesting a potential strategy for the this compound scaffold.

Application of Advanced Chemical Biology Tools for Target Deconvolution

A critical step in developing any new bioactive compound is identifying its molecular target(s) within the cell, a process known as target deconvolution. For a molecule like this compound, whose full biological activity profile is not yet characterized, advanced chemical biology techniques are indispensable. nih.gov

One powerful approach is affinity-based protein profiling. This involves synthesizing a derivative of the compound that incorporates a reporter tag (e.g., biotin) and a photoreactive group. The modified probe is introduced to cell lysates or live cells, allowed to bind to its targets, and then permanently cross-linked upon UV irradiation. The tagged proteins can then be isolated and identified using mass spectrometry. nih.gov

Furthermore, quantitative proteomics methods can provide an unbiased view of the compound's interactions. Techniques like thermal proteome profiling (TPP) could be employed to assess changes in protein thermal stability across the proteome upon compound binding, thereby identifying direct targets and downstream effectors without the need for chemical modification of the compound itself. nih.gov

Strategies for Enhancing Selectivity and Potency against Specific Targets

Once a primary target is identified, the next challenge is to optimize the compound's structure to maximize its potency and selectivity. Structure-activity relationship (SAR) studies are crucial for this process. For purine-based compounds, modifications at several positions on the purine ring can dramatically influence biological activity. nih.govnih.govnih.gov

C6-Position: The vinyl-piperidine group at the C6 position is a key determinant of activity. The size, shape, and flexibility of the piperidine (B6355638) ring can be altered. For example, replacing it with other heterocyclic systems or acyclic amines could explore different binding pockets and improve target engagement. nih.govnih.gov

C2-Position: Introducing small substituents at the C2 position can enhance selectivity. Studies on other 2,6,9-trisubstituted purines have shown that bulky groups at this position can be detrimental, while smaller, specific groups can foster beneficial interactions. nih.gov

N9-Position: The N9 position is often modified to improve pharmacokinetic properties or to introduce additional binding interactions. Adding different alkyl or aryl groups can influence solubility, cell permeability, and target affinity.

A systematic exploration of these modifications, guided by computational modeling and iterative biological testing, would be a rational approach to transform the initial scaffold into a highly potent and selective chemical probe or drug lead. nih.gov

Table 2: Structure-Activity Relationship Trends in 6-Substituted Purines

Position Modified Type of Modification General Effect on Activity Reference
C6 Heterocyclic substitutions Increased potency for sodium channel modulation nih.gov
C6 Arylpiperazinyl system Beneficial for cytotoxic activity in cancer cells nih.gov
C2 Bulky substituents Generally unfavorable for cytotoxic activity nih.gov

This table summarizes general SAR trends observed for related purine analogs, which could guide the optimization of this compound.

Integration of this compound into PROTAC or Molecular Glue Architectures

Targeted protein degradation (TPD) represents a paradigm shift in pharmacology, moving from target inhibition to outright elimination. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues achieve this by co-opting the cell's own ubiquitin-proteasome system. nih.govastrazeneca.comemolecules.com

The this compound scaffold could serve as the target-binding warhead in a PROTAC. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. nih.gov By identifying a suitable attachment point on the purine scaffold (likely the N9 position), a linker and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) could be appended. This would create a bifunctional molecule capable of inducing the degradation of the target protein. nih.govnih.gov

Alternatively, subtle modifications to the purine scaffold itself could potentially convert it into a "molecular glue." astrazeneca.comnih.govacs.org Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ligase, effectively "gluing" them together for ubiquitination and degradation. nih.govemolecules.com While the rational design of molecular glues is still a nascent field, screening focused libraries of derivatives of this compound could serendipitously identify a compound with this mode of action. nih.govnih.gov

Exploration of New Therapeutic Areas Beyond Kinase Inhibition or Receptor Modulation

While purine analogs are well-known as kinase inhibitors, their biological activities are far more diverse. nih.govrsc.org The structural features of this compound warrant its investigation in a broader range of therapeutic areas.

Antiviral and Antimicrobial Agents: The purine core is fundamental to nucleic acid chemistry, making its analogs potent inhibitors of viral or bacterial enzymes involved in replication. rsc.org

Immunomodulation: Many purine derivatives interact with components of the immune system and have shown potential in treating autoimmune diseases and inflammation.

Central Nervous System (CNS) Disorders: Purinergic signaling plays a critical role in the brain. Compounds that modulate adenosine (B11128) or other purine receptors could have applications in neurodegenerative diseases, pain, and psychiatric disorders.

Cardiovascular Diseases: Certain 6-substituted purines have been shown to act as modifiers of cardiac sodium channels, suggesting potential applications as antiarrhythmic agents. nih.gov

Metabolic Diseases: Purine metabolism is central to cellular energy and signaling. The human ABC transporter ABCG2, for example, is involved in purine transport, and its dysfunction can lead to conditions like gout. nih.gov Investigating the interaction of this compound with metabolic enzymes and transporters could reveal new therapeutic avenues.

Screening this compound and its derivatives in a wide array of phenotypic assays related to these disease areas could uncover unexpected and valuable biological activities. nih.gov

Challenges and Opportunities in the Design and Optimization of Purine-Based Chemical Probes

Developing a high-quality chemical probe from a purine scaffold presents both challenges and opportunities. A key challenge is achieving selectivity. researchgate.net Due to the ubiquity of purine-binding proteins (e.g., kinases, ATPases, metabolic enzymes), a simple purine analog may interact with multiple targets, leading to ambiguous experimental results. Overcoming this requires meticulous SAR studies and rigorous selectivity profiling.

Another challenge lies in ensuring good cell permeability and bioavailability while maintaining potency. The principles of probe design dictate that a useful tool must engage its target in a relevant biological context, which often means crossing the cell membrane. researchgate.net

However, the purine scaffold also offers significant opportunities. Its rigid, planar structure provides a well-defined framework for presenting functional groups in three-dimensional space. Decades of research on purine chemistry provide a vast toolkit of synthetic methods for its modification. rsc.org The opportunity lies in leveraging this knowledge to design sophisticated probes that can dissect complex biological pathways with high precision, ultimately paving the way for the next generation of purine-based therapeutics.

Q & A

Basic: How can the synthesis of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine be optimized for higher yields?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 6-chloropurine derivatives can react with piperidine under reflux in n-BuOH with triethylamine as a base to enhance solubility and reaction efficiency . Key parameters include:

  • Temperature: 100°C for 15 hours to ensure complete substitution.
  • Solvent: n-BuOH is preferred for its ability to dissolve purine intermediates.
  • Base: Triethylamine (3–5 equivalents) optimizes basicity and prevents side reactions.
    Yields up to 87% are achievable for analogous compounds like 6-(piperidin-1-yl)-9H-purine .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • 1H/13C NMR: To confirm regioselectivity and vinyl group geometry (e.g., δ 8.37 ppm for H-2 in purine core; splitting patterns for E/Z isomerism) .
  • HRMS: Validates molecular mass (e.g., [M+H]+ calculated for derivatives like C41H40N8 at 645.3449) .
  • HPLC: Ensures purity (>95%) via retention time analysis (e.g., tR = 8.49 min for triazolyl-substituted analogs) .

Advanced: What strategies address low yields in C-8 functionalization of 6-piperidinylpurines?

Answer:
C-8 functionalization is challenging due to steric hindrance and competing side reactions. Strategies include:

  • Directed lithiation: Use LDA at low temperatures (-78°C) to deprotonate C-8, followed by electrophilic quenching (e.g., hexachloroethane for chlorination). However, yields remain low (22–31%) due to competing allylic substitutions .
  • Grignard reagents: Allylmagnesium bromide in THF at 0°C improves regioselectivity for allylation, as seen in 8,9-diallyl derivatives .
  • Precursor selection: 6-Chloro-9-allylpurine shows higher reactivity than 6-piperidinyl analogs in organometallic reactions .

Advanced: How do structural modifications influence the anticancer activity of 6-piperidinylpurine derivatives?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • N-9 substitution: Alkyl groups (e.g., sec-butyl in PP17) enhance antiproliferative activity by improving lipophilicity and target binding. PP17 induces G2/M arrest and apoptosis in MCF-7 cells (IC50 < 10 µM) .
  • Piperazine vs. piperidine: 4-(4-Propoxyphenyl)piperazine at C-6 increases activity compared to unsubstituted piperidine .
  • Triazolyl groups: Electron-withdrawing substituents (e.g., 4-cyanophenyl) improve luminescence and bioactivity .

Basic: What purification methods are effective for isolating 6-piperidinylpurine derivatives?

Answer:

  • Column chromatography: Use gradients like EtOAc/hexane (1:3 to 1:6) or DCM/MeCN (0→25%) to resolve polar impurities .
  • Recrystallization: Trituration with MeOH or cold EtOH removes unreacted starting materials .
  • Celite filtration: For sulfur-containing analogs, post-reaction washing with NaHS solution prevents column fouling .

Advanced: How can computational methods resolve contradictions in regioselectivity data for purine derivatives?

Answer:

  • DFT calculations: Model transition states to predict preferential attack sites (e.g., C-8 vs. C-2 in lithiation reactions) .
  • Molecular docking: Correlate substituent effects (e.g., trifluoromethyl groups) with binding affinity to targets like rhinovirus capsid proteins .
  • QSAR models: Quantify steric/electronic contributions of substituents (e.g., logP, Hammett σ) to antiviral IC50 values .

Advanced: What mechanistic insights explain the antirhinovirus activity of 6-piperidinylpurines?

Answer:

  • Target engagement: 2-Trifluoromethyl substituents enhance binding to viral capsid proteins, disrupting uncoating (IC50 = 0.03 µM for serotype 1B) .
  • Lipophilicity: 9-(4-Methylbenzyl) groups improve membrane permeability, but activity varies 260-fold across serotypes due to capsid heterogeneity .
  • Prodrug strategies: N-Alkylation with cyclopropylmethyl groups extends half-life in vivo .

Basic: How are E/Z isomers of vinyl-piperidinylpurines distinguished and purified?

Answer:

  • NMR coupling constants: E-isomers show J = 12–16 Hz for trans-vinyl protons, while Z-isomers have J = 8–10 Hz .
  • Crystallography: Recrystallization from EtOH/water mixtures isolates pure E-isomers (e.g., (E)-9-(but-2-en-1-yl)-6-chloropurine) .
  • HPLC: Use chiral columns (e.g., Chiralpak IA) with hexane/iPrOH eluents for enantiomeric resolution .

Advanced: What experimental pitfalls arise in organometallic reactions with 6-piperidinylpurines?

Answer:

  • Competing alkylation: Allyl bromide may alkylate purine N-7/N-9 instead of the intended site, requiring careful stoichiometry control (e.g., 2–10 equivs. In) .
  • Deprotonation: Strong bases like LDA can deprotonate allylic positions, leading to side products (e.g., propylated derivatives in Scheme 58) .
  • Workup artifacts: Acidic quenching may protonate sensitive intermediates; neutralization with NH4Cl is critical .

Advanced: How do electron-withdrawing groups modulate the photophysical properties of triazolyl-purines?

Answer:

  • Push-pull effects: 4-Cyanophenyl triazolyl groups redshift emission (λem = 450 nm) via intramolecular charge transfer .
  • Solvatochromism: Polar solvents stabilize excited states, increasing quantum yield (Φ = 0.42 in DCM vs. 0.18 in hexane) .
  • Electrochemical stability: Trifluoromethyl groups lower HOMO/LUMO gaps (ΔE = 2.3 eV), enhancing conductivity in OLED applications .

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